molecular formula C10H12FNO4S B3115202 Methyl 2-(4-fluorobenzenesulfonamido)propanoate CAS No. 208122-20-7

Methyl 2-(4-fluorobenzenesulfonamido)propanoate

Cat. No. B3115202
CAS RN: 208122-20-7
M. Wt: 261.27 g/mol
InChI Key: XXFIVUDMIWOBPE-UHFFFAOYSA-N
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Description

“Methyl 2-(4-fluorobenzenesulfonamido)propanoate” is a chemical compound with the CAS number 1169199-20-5 . It is also known by other names such as “Methyl 2-[(4-fluorophenyl)sulfonylamino]propanoate”, “Oprea1_384073”, “methyl 2-{[(4-fluorophenyl)sulfonyl]amino}propanoate”, and "AKOS005077342" .


Molecular Structure Analysis

The molecular formula of “Methyl 2-(4-fluorobenzenesulfonamido)propanoate” is C12H15FN2O5S . The InChI code is 1S/C12H15FN2O5S/c1-8(12(17)20-2)15-11(16)7-14-21(18,19)10-5-3-9(13)4-6-10/h3-6,8,14H,7H2,1-2H3,(H,15,16) .


Physical And Chemical Properties Analysis

“Methyl 2-(4-fluorobenzenesulfonamido)propanoate” is a solid . Its molecular weight is 318.32 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.

Scientific Research Applications

Synthesis of Novel Chiral Fluorinating Agents

Methyl 2-(4-fluorobenzenesulfonamido)propanoate is involved in the synthesis of novel chiral fluorinating agents. A study demonstrated the synthesis of (+)- and (−)-N-fluoro-3-methyl-3-(4-methylphenyl)-2H-benzo[e][1,2]thiazine-1,1,4-triones, which were fluorinated to produce chiral N-F agents (Sun, Liu, & Tang, 2008).

Radiosynthesis in Beta-Blockers

This compound has been utilized in the radiosynthesis of fluorine-18 labeled beta-blockers, demonstrating the synthesis of fluorinated derivatives of toliprolol. The process showed rapid washout, potentially limiting its use for cerebral PET imaging (Stephenson, Wilson, Meyer, Houle, & Vasdev, 2008).

Copper-Catalyzed Radical N-Demethylation

A study in 2020 reported the copper-catalyzed radical N-demethylation of N-methyl amides using N-fluorobenzenesulfonimide, with Methyl 2-(4-fluorobenzenesulfonamido)propanoate likely playing a role in this process. This conversion involves single-electron transfer, hydrogen-atom transfer, and hydrolysis (Yi et al., 2020).

Synthesis of Cyclooxygenase-2 Inhibitors

The introduction of a fluorine atom, such as in Methyl 2-(4-fluorobenzenesulfonamido)propanoate, was found to enhance COX-1/COX-2 selectivity in the synthesis of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides, leading to the development of potent COX-2 inhibitors (Hashimoto, Imamura, Haruta, & Wakitani, 2002).

Synthesis of Fluconazole for PET Studies

This compound is also involved in the synthesis of fluconazole derivatives for positron emission tomography (PET) studies in rabbits, illustrating its utility in imaging and diagnostic applications (Livni et al., 1992).

Safety and Hazards

The compound has been classified with the signal word “Warning” and hazard statements H302, H312, H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

methyl 2-[(4-fluorophenyl)sulfonylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO4S/c1-7(10(13)16-2)12-17(14,15)9-5-3-8(11)4-6-9/h3-7,12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXFIVUDMIWOBPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)NS(=O)(=O)C1=CC=C(C=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(4-fluorobenzenesulfonamido)propanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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